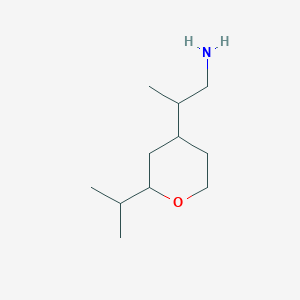

2-(2-Propan-2-yloxan-4-yl)propan-1-amine

Descripción

Propiedades

IUPAC Name |

2-(2-propan-2-yloxan-4-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO/c1-8(2)11-6-10(4-5-13-11)9(3)7-12/h8-11H,4-7,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOMHOIAKOYSMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(CCO1)C(C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Propan-2-yloxan-4-yl)propan-1-amine typically involves multiple stepsThe reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-(2-Propan-2-yloxan-4-yl)propan-1-amine may involve large-scale chemical reactors and continuous flow processes. These methods aim to maximize yield and purity while minimizing production costs and environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Propan-2-yloxan-4-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it replaces another group in a molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, typically in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane derivatives, while reduction could produce simpler amine compounds .

Aplicaciones Científicas De Investigación

2-(2-Propan-2-yloxan-4-yl)propan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antitumor properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which 2-(2-Propan-2-yloxan-4-yl)propan-1-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function and activity. The oxane ring may also play a role in stabilizing the compound and enhancing its binding affinity .

Comparación Con Compuestos Similares

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on the Oxane Ring

4-(Prop-2-yn-1-yl)oxan-4-amine Hydrochloride

- Molecular Formula: C₇H₁₄ClNO₂

- Key Feature : A propargyl (prop-2-yn-1-yl) group replaces the isopropyl substituent on the oxane ring.

- Comparison : The propargyl group introduces sp-hybridized carbon atoms, increasing electronegativity and reactivity compared to the isopropyl group. This difference may enhance interactions with biological targets (e.g., enzymes) but reduce steric bulk .

2-(tert-Butoxy)propan-1-amine Hydrochloride

- Molecular Formula: C₇H₁₈ClNO

- Key Feature : A tert-butoxy group replaces the oxane ring entirely.

- In contrast, the oxane ring in the target compound balances rigidity and moderate steric effects .

Amine Backbone Modifications

(R)-2-(3-Chlorophenyl)propan-1-amine

- Molecular Formula : C₉H₁₂ClN

- Key Feature : A 3-chlorophenyl group replaces the oxane ring.

- However, the absence of the oxane ring reduces conformational restriction compared to the target compound .

2-[5-Fluoro-1H-indol-3-yl]propan-1-amine

- Molecular Formula : C₁₁H₁₃FN₂

- Key Feature : An indole ring replaces the oxane-isopropyl system.

- Comparison : The indole moiety enables hydrogen bonding via the NH group and engages in hydrophobic interactions. This compound demonstrated bioactivity as an ion channel modulator (score: 0.21), suggesting that the target compound’s oxane-isopropyl system may offer distinct pharmacological profiles .

Halogenated Derivatives

2-(3-Bromo-2-fluorophenyl)propan-1-amine

- Molecular Formula : C₉H₁₀BrF₂N

- Key Feature : A dihalogenated phenyl group is attached to the propan-1-amine backbone.

- Comparison : Halogens increase molecular polarity and electrostatic interactions. The target compound’s aliphatic oxane ring likely confers lower polarity, affecting solubility and membrane permeability .

2-(2-Fluorophenyl)propan-2-amine

- Molecular Formula : C₉H₁₂FN

- Key Feature : A secondary amine (propan-2-amine) with a fluorophenyl group.

Solubility and Polarity

- Target Compound : The oxane ring and isopropyl group likely confer moderate polarity, balancing hydrophilic (amine) and hydrophobic (alkyl/ether) regions.

- Aromatic Analogues: Compounds like 2-(4-ethoxyphenyl)propan-1-amine exhibit higher polarity due to aromatic rings and ether groups, leading to longer retention times in chromatographic systems (e.g., Chiralpak IA column with hexane/iso-propanol mobile phase) .

Bioactivity

- Ion Channel Modulation : 2-[5-Fluoro-1H-indol-3-yl]propan-1-amine showed significant bioactivity (score: 0.21), attributed to its indole scaffold. The target compound’s oxane ring may similarly engage targets via hydrogen bonding or steric effects .

- Toxicity Considerations : Allylamine derivatives (e.g., 2-Propen-1-amine) are associated with respiratory and dermal toxicity, highlighting the importance of substituent choice in safety profiles .

Actividad Biológica

2-(2-Propan-2-yloxan-4-yl)propan-1-amine is a compound characterized by its unique structural features, including an amine group and an oxane ring. This combination of functional groups is significant in influencing the compound's biological activity. The potential applications of this compound span various fields, including medicinal chemistry and pharmacology.

The molecular formula of 2-(2-Propan-2-yloxan-4-yl)propan-1-amine is . The presence of the amine group allows for hydrogen bonding and ionic interactions with biological molecules, which is crucial for its biological activity. The oxane ring contributes to the compound's stability and binding affinity to various targets.

The biological activity of 2-(2-Propan-2-yloxan-4-yl)propan-1-amine is primarily attributed to its interaction with specific molecular targets. The amine group can participate in nucleophilic substitution reactions, while the oxane ring may stabilize the molecule, enhancing its efficacy in biological systems. The mechanism involves:

- Hydrogen Bonding : The amine group forms hydrogen bonds with biological macromolecules, influencing their conformation and function.

- Ionic Interactions : These interactions can modulate the activity of enzymes and receptors, potentially leading to therapeutic effects.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the amine group is often linked to enhanced activity against various bacterial strains.

| Compound | Activity | Target Organism |

|---|---|---|

| 2-(2-Propan-2-yloxan-4-yl)propan-1-amine | Antimicrobial | E. coli, S. aureus |

| Related Amines | Antifungal | C. albicans |

Antitumor Effects

Studies have shown that amine-containing compounds can exhibit antitumor properties through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds structurally related to 2-(2-Propan-2-yloxan-4-yl)propan-1-amine have demonstrated cytotoxic effects against cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 (breast cancer) | 15 | Apoptosis induction |

| A549 (lung cancer) | 20 | Cell cycle arrest |

Case Study 1: Antimicrobial Activity

In a study published in a peer-reviewed journal, 2-(2-Propan-2-yloxan-4-yl)propan-1-amine was tested against various bacterial strains. Results showed significant inhibition zones, indicating its potential as an antimicrobial agent.

Case Study 2: Antitumor Activity

Another investigation focused on the antitumor effects of this compound on MCF7 cell lines. The study revealed that treatment with 2-(2-Propan-2-yloxan-4-yl)propan-1-amine led to a marked decrease in cell viability, suggesting its potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.